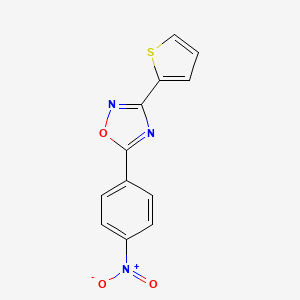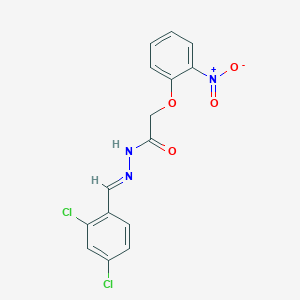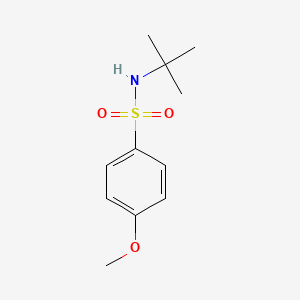![molecular formula C20H28N2O4 B5505052 3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)
3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxazolidin-2-ones and their derivatives typically involves cyclization reactions and can be achieved through various methods. For instance, the ring-closure reactions through intramolecular displacement of the phenylselenonyl group by nitrogen nucleophiles present a stereospecific synthesis of variously substituted 1,3-oxazolidin-2-ones from beta-hydroxyalkyl phenyl selenides (Tiecco et al., 2004). Additionally, synthesis routes for oxazolidinones often include modifications to introduce different substituents, enhancing their physical and chemical properties (Srivastava et al., 2007).
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one derivatives is critical in determining their reactivity and potential applications. X-ray crystallography and spectral analyses are commonly used to confirm the structure of newly synthesized heterocycles, providing detailed insights into their molecular geometry (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Oxazolidin-2-ones participate in a variety of chemical reactions, including N-alkylation, ring expansion, and cyclization processes. These reactions are often utilized to further modify the oxazolidin-2-one core for specific applications. The ability to undergo facile reactions makes oxazolidin-2-ones versatile intermediates in organic synthesis (Abell et al., 1996).
Physical Properties Analysis
The physical properties of oxazolidin-2-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceuticals and material science (Kuleshova & Khrustalev, 2000).
科学的研究の応用
Enantioselective Synthesis
Compounds related to 3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one are utilized in the enantioselective synthesis of α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids, demonstrating their role in efficient and economical synthetic routes (Rojas‐Lima et al., 2005).
Antibacterial Research
Novel methylamino piperidinyl substituted oxazolidinones, akin to the compound , have shown promising antibacterial activities, suggesting potential applications in developing new antibacterial agents (Srivastava et al., 2007).
Molecular Structure and Dynamics
Studies on similar oxazolidinone derivatives emphasize their structural and dynamic properties, indicating applications in understanding molecular interactions and the design of pharmaceutical agents (Park et al., 2000).
Synthesis and Chemical Properties
Research into the synthesis and properties of related oxazolidinones contributes to the broader knowledge of chemical reactions, stereochemistry, and the development of novel synthetic methodologies (Tavernier et al., 2010).
Applications in Drug Development
The structural characteristics of compounds within the oxazolidinone family, including their ability to act as intermediates in drug synthesis, point towards their utility in the development of new therapeutic agents, particularly those targeting bacterial infections and possibly other conditions (Singh et al., 2011).
Safety and Hazards
特性
IUPAC Name |
3-[1-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,25)10-7-15-3-5-16(6-4-15)18(23)21-11-8-17(9-12-21)22-13-14-26-19(22)24/h3-6,17,25H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPORGZNSBBFFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCOC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)
![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)



![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)


